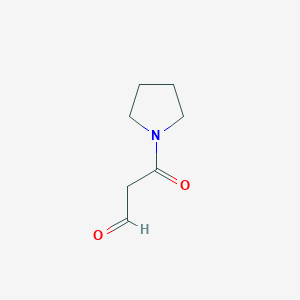
lithium;propylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lithium propylbenzene can be synthesized through the reaction of propylbenzene with an organolithium reagent, such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is usually carried out in a non-polar solvent like hexane or diethyl ether at low temperatures to control the reactivity and ensure a high yield of the desired product .
Industrial Production Methods
Industrial production of lithium propylbenzene follows similar synthetic routes but on a larger scale. The process involves the careful handling of organolithium reagents and maintaining an inert atmosphere throughout the reaction. The use of automated systems and advanced monitoring techniques ensures the safety and efficiency of the production process .
化学反応の分析
Types of Reactions
Lithium propylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the lithium atom is replaced by other electrophiles such as halogens or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Reduction Reactions: Lithium propylbenzene can be reduced to form hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (Cl2, Br2) and catalysts such as FeCl3 are commonly used.
Major Products
Substitution: Halogenated or alkylated derivatives of propylbenzene.
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons or other reduced derivatives.
科学的研究の応用
Lithium propylbenzene has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, serving as a precursor for various functionalized compounds.
Material Science: The compound is used in the development of new materials, including polymers and advanced composites.
Pharmaceuticals: It is explored for its potential in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Lithium propylbenzene is used in catalytic processes to enhance reaction rates and selectivity.
作用機序
The mechanism of action of lithium propylbenzene involves its reactivity as an organolithium compound. It acts as a strong nucleophile, attacking electrophilic centers in various substrates. The lithium atom facilitates the formation of carbon-lithium bonds, which can be further manipulated through subsequent reactions. The compound’s reactivity is influenced by the electronic and steric effects of the propylbenzene moiety .
類似化合物との比較
Similar Compounds
Lithium Phenylacetylene: Another organolithium compound with similar reactivity but different structural features.
Lithium Butylbenzene: Similar in structure but with a butyl group instead of a propyl group.
Lithium Ethylbenzene: Similar in structure but with an ethyl group instead of a propyl group.
Uniqueness
Lithium propylbenzene is unique due to the specific electronic and steric effects imparted by the propyl group. These effects influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .
特性
CAS番号 |
64740-46-1 |
|---|---|
分子式 |
C9H11Li |
分子量 |
126.2 g/mol |
IUPAC名 |
lithium;propylbenzene |
InChI |
InChI=1S/C9H11.Li/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,1-2,6H2;/q-1;+1 |
InChIキー |
SDPHGBHFBVZLFM-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH2-]CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
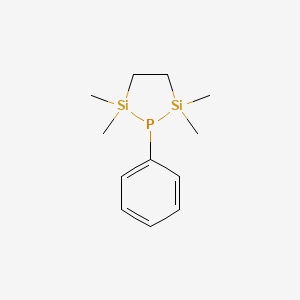
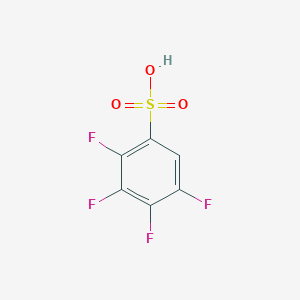
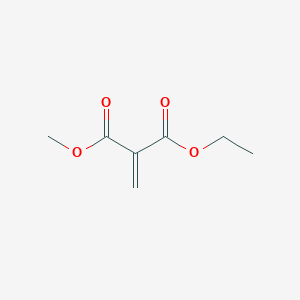
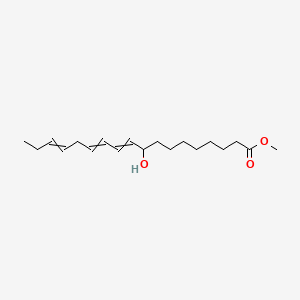
![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
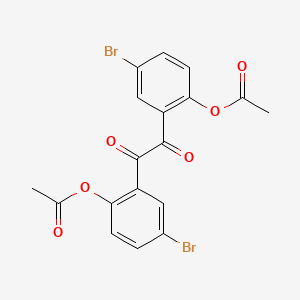


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)
